Dapsone-13C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

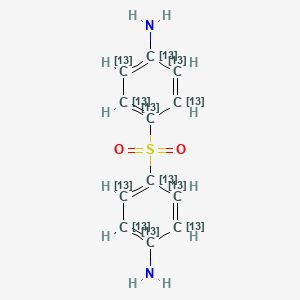

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

MQJKPEGWNLWLTK-WCGVKTIYSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dapsone-13C12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of Dapsone-13C12, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antibiotic and anti-inflammatory drug, Dapsone.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia.[1] Accurate quantification of Dapsone in biological matrices is essential for drug development and clinical monitoring. This compound, in which all twelve carbon atoms are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering identical chemical properties and co-elution with the unlabeled drug, while being distinguishable by its mass.[2]

This document provides a plausible synthetic route for this compound based on established organic chemistry principles for the synthesis of diaryl sulfones and isotopically labeled compounds. It further presents the expected analytical characterization data for the final product.

Synthesis of this compound

A potential synthetic pathway involves the reaction of a ¹³C-labeled aniline derivative with a ¹³C-labeled benzenesulfonyl chloride derivative, followed by functional group manipulations.

Plausible Synthetic Pathway:

A potential route for the synthesis of this compound could involve the following key steps:

-

Preparation of 4-Nitro-[¹³C₆]benzenesulfonyl chloride: This could be achieved by the chlorosulfonation of nitro-[¹³C₆]benzene.

-

Friedel-Crafts Sulfonylation: Reaction of the 4-nitro-[¹³C₆]benzenesulfonyl chloride with [¹³C₆]aniline to form 4-amino-4'-nitro-[¹³C₁₂]diphenyl sulfone.

-

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound.

A logical workflow for this synthesis is depicted in the following diagram.

Caption: Plausible synthetic workflow for Dapsone-¹³C₁₂.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis and characterization of this compound.

Synthesis of 4-Amino-4'-nitro-[¹³C₁₂]diphenyl sulfone (Friedel-Crafts Sulfonylation)

-

To a stirred solution of Aniline-¹³C₆ (1.0 eq) in a suitable inert solvent (e.g., anhydrous dichloromethane) under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add a solution of 4-Nitrobenzenesulfonyl chloride-¹³C₆ (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Dapsone-¹³C₁₂ (Reduction of Nitro Group)

-

Dissolve the purified 4-Amino-4'-nitro-[¹³C₁₂]diphenyl sulfone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

-

If using tin(II) chloride, heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dapsone-¹³C₁₂.

Characterization by High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical isocratic condition could be 40:60 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 295 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of Dapsone-¹³C₁₂ in the mobile phase.

Characterization by Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

-

Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the ion source.

-

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

Characterization Data

The following tables summarize the expected quantitative data for the characterization of Dapsone-¹³C₁₂.

Table 1: Physicochemical Properties of Dapsone-¹³C₁₂

| Property | Value |

| Molecular Formula | ¹³C₁₂H₁₂N₂O₂S |

| Molecular Weight | 260.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 176-180 °C |

Table 2: Expected ¹H NMR Spectral Data for Dapsone-¹³C₁₂ (in DMSO-d₆)

Note: The ¹H NMR spectrum is expected to be similar to that of unlabeled Dapsone, but with potential ¹³C-¹H coupling observed.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet of Doublets | 4H | Aromatic Protons (ortho to SO₂) |

| ~6.60 | Doublet of Doublets | 4H | Aromatic Protons (ortho to NH₂) |

| ~6.00 | Broad Singlet | 4H | Amine Protons (-NH₂) |

Table 3: Expected ¹³C NMR Spectral Data for Dapsone-¹³C₁₂ (in DMSO-d₆)

Note: All carbon signals are expected to be singlets due to proton decoupling and will show a significant upfield shift compared to their natural abundance counterparts in unlabeled Dapsone.

| Chemical Shift (ppm) | Assignment |

| ~152 | Aromatic Carbon (C-NH₂) |

| ~130 | Aromatic Carbon (C-SO₂) |

| ~129 | Aromatic Carbon (CH) |

| ~113 | Aromatic Carbon (CH) |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Dapsone-¹³C₁₂

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 261.0853 | Expected to be within 5 ppm |

Logical Relationships and Pathways

The mechanism of action of Dapsone involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is crucial for bacterial survival as folic acid is a precursor for the synthesis of nucleotides and certain amino acids.

Caption: Dapsone's mechanism of action via inhibition of the folic acid synthesis pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a specific published synthesis protocol remains elusive, the proposed synthetic route is based on well-established chemical principles. The provided characterization data, derived from the known properties of unlabeled Dapsone, offers a reliable benchmark for researchers and scientists working with this important analytical standard. The use of this compound will continue to be invaluable for the accurate and precise quantification of Dapsone in various biological and pharmaceutical matrices.

References

Isotopic purity of Dapsone-13C12

An In-depth Technical Guide to the Isotopic Purity of Dapsone-¹³C₁₂

Introduction

Dapsone (4,4′-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and other inflammatory conditions.[1][2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible microorganisms.[3][4][5] Dapsone-¹³C₁₂, as a stable isotope-labeled (SIL) analogue of dapsone, incorporates twelve ¹³C atoms in its diphenyl sulfone core. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[4][5] The utility of Dapsone-¹³C₁₂ is critically dependent on its isotopic and chemical purity, which ensures accurate and reproducible experimental results.

Data on Isotopic and Chemical Purity

The quality of Dapsone-¹³C₁₂ is defined by both its chemical purity (the percentage of the compound that is Dapsone-¹³C₁₂) and its isotopic purity (the degree of enrichment with the ¹³C isotope). While specific batch-to-batch values are typically provided in a Certificate of Analysis (CoA), general specifications are available from suppliers.[6]

| Parameter | Specification | Description |

| Chemical Purity | Typically ≥99%[7] | The percentage of the material that is the Dapsone molecule, irrespective of its isotopic composition. This is often determined by chromatographic methods like HPLC. |

| Isotopic Enrichment | Implied as ¹³C₁₂ | The nomenclature "Dapsone-¹³C₁₂" indicates that all twelve carbon atoms in the molecule are the ¹³C isotope. The isotopic enrichment level specifies the percentage of molecules that contain only ¹³C at all twelve carbon positions. |

| Molecular Formula | ¹³C₁₂H₁₂N₂O₂S[4] | The elemental composition of the isotopically labeled molecule. |

| Molecular Weight | ~260.21 g/mol [4][8] | The molecular weight reflecting the mass of twelve ¹³C atoms. The unlabeled counterpart has a molecular weight of approximately 248.30 g/mol .[1][7] |

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of Dapsone-¹³C₁₂ requires a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing chemical purity. It separates the target compound from any impurities.

-

Objective: To quantify the chemical purity of the Dapsone-¹³C₁₂ sample.

-

Methodology:

-

Column: A reverse-phase (RP) C18 column is typically used for separation.[9][10]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and water, for instance, in a 70:30 (v/v) ratio.[9]

-

Detection: A UV detector set to a wavelength of 295 nm is used to detect and quantify dapsone.[9]

-

Quantification: The purity is calculated by comparing the peak area of Dapsone-¹³C₁₂ to the total area of all detected peaks in the chromatogram. The method's accuracy can be confirmed by analyzing samples spiked with a known amount of a certified standard.[9]

-

Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining isotopic purity and confirming the molecular weight. It is often coupled with liquid chromatography (LC-MS/MS).[1]

-

Objective: To confirm the molecular weight and assess the isotopic enrichment of ¹³C.

-

Methodology:

-

Ionization: The Dapsone-¹³C₁₂ sample is ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For Dapsone-¹³C₁₂, the primary molecular ion peak should correspond to its calculated ¹³C-enriched mass (~260.21 Da).

-

Isotopic Distribution: The analysis of the isotopic pattern allows for the determination of isotopic enrichment. The presence of ions with masses corresponding to Dapsone with fewer than twelve ¹³C atoms (e.g., ¹³C₁₁¹²C₁) would indicate incomplete labeling. The relative intensities of these peaks are used to calculate the isotopic purity.

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.[11] This confirms the location of the isotopic labels within the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels.

-

Objective: To confirm the chemical structure and the specific locations of the ¹³C labels.

-

Methodology:

-

¹H NMR: Proton NMR is used to verify the overall structure of the dapsone molecule. The spectrum of Dapsone-¹³C₁₂ will show complex splitting patterns for the aromatic protons due to coupling with the adjacent ¹³C nuclei.

-

¹³C NMR: Carbon-13 NMR directly detects the labeled carbon atoms. For Dapsone-¹³C₁₂, all carbon signals should be enhanced significantly. The absence of signals at the chemical shifts corresponding to natural abundance ¹²C confirms complete labeling.[12]

-

Visualizations

Experimental Workflow for Purity Analysis

Caption: Workflow for determining the chemical and isotopic purity of Dapsone-¹³C₁₂.

Dapsone's Mechanism of Action

Caption: Dapsone competitively inhibits dihydropteroate synthase in bacteria.

References

- 1. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Dapsone-13C12 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:1632119-29-9 | Chemsrc [chemsrc.com]

- 6. Dapsone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. This compound, High Purity Antibiotic Compound at Affordable Price [nacchemical.com]

- 8. pdqscientific.com [pdqscientific.com]

- 9. ijfmr.com [ijfmr.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sysrevpharm.org [sysrevpharm.org]

A Technical Guide to Dapsone-13C12: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapsone-13C12, a stable isotope-labeled form of the sulfone antibiotic Dapsone. This document details its physicochemical properties, outlines a representative synthetic approach, and describes its primary application in quantitative bioanalysis. Furthermore, it illustrates the biochemical pathway of Dapsone's mechanism of action and a typical experimental workflow for its use.

Core Physicochemical Properties

This compound is a non-radioactive, stable isotope-labeled analog of Dapsone, where the twelve carbon atoms have been substituted with the Carbon-13 isotope. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of Dapsone in complex biological matrices, as it is chemically identical to the unlabeled drug but distinguishable by its mass.[1]

| Property | Value | Reference |

| Molecular Formula | ¹³C₁₂H₁₂N₂O₂S | N/A |

| Molecular Weight | 260.22 g/mol | N/A |

| Synonyms | 4,4'-Diaminodiphenyl-¹³C₁₂ sulfone, 4,4'-Sulfonyldianiline-¹³C₁₂, Bis(4-aminophenyl-¹³C₆) sulfone | N/A |

| Appearance | White to creamy-white crystalline powder | [2] |

| Taste | Slightly bitter | [2] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Dapsone's antibacterial effect is primarily due to its ability to inhibit the synthesis of dihydrofolic acid, an essential precursor for nucleic acid synthesis in susceptible microorganisms.[2][3][4] As a structural analog of para-aminobenzoic acid (PABA), Dapsone competitively inhibits the enzyme dihydropteroate synthase.[3][4][5] This inhibition blocks the bacterial folate pathway, leading to a bacteriostatic effect.[1][6]

Experimental Protocols

Representative Synthesis of this compound

While specific protocols for the synthesis of this compound are proprietary, a general synthetic route can be adapted from established methods for unlabeled Dapsone, utilizing a ¹³C-labeled starting material. One common approach involves the reaction of a ¹³C-labeled chloronitrobenzene with a sulfide source, followed by oxidation and reduction steps.

Materials:

-

4-Chloronitrobenzene-¹³C₆

-

Sodium sulfide

-

Potassium dichromate

-

Sulfuric acid

-

Tin(II) chloride

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Synthesis of 4,4'-Dinitrodiphenyl-¹³C₁₂ thioether: 4-Chloronitrobenzene-¹³C₆ is reacted with sodium sulfide in a suitable solvent, such as ethanol, under reflux to yield 4,4'-dinitrodiphenyl-¹³C₁₂ thioether.

-

Oxidation to Sulfone: The thioether is then oxidized to the corresponding sulfone, 4,4'-dinitrodiphenyl-¹³C₁₂ sulfone, using a strong oxidizing agent like potassium dichromate in sulfuric acid.

-

Reduction of Nitro Groups: The final step involves the reduction of the nitro groups to amino groups. This is typically achieved by heating the dinitro compound with tin(II) chloride in the presence of hydrochloric acid. The resulting product, this compound, can then be purified by recrystallization.

Quantification of Dapsone in Human Plasma using HPLC-MS/MS with this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of Dapsone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials and Instrumentation:

-

Human plasma samples

-

This compound (internal standard)

-

Acetonitrile

-

Ammonium acetate

-

Methanol

-

HPLC grade water

-

Solid Phase Extraction (SPE) cartridges

-

HPLC system coupled with a tandem mass spectrometer (e.g., Agilent 1260 Infinity LC and 6460 Triple Quadrupole LC/MS)[8]

Procedure:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

The eluate is injected into the HPLC system.

-

Chromatographic separation is achieved on a suitable column (e.g., C18) with a mobile phase gradient.[9]

-

The eluent is introduced into the mass spectrometer for detection.

-

Multiple Reaction Monitoring (MRM) is used to selectively detect the transitions for both Dapsone and this compound.

-

-

Quantification:

-

The peak area ratio of Dapsone to this compound is calculated.

-

The concentration of Dapsone in the plasma sample is determined by comparing this ratio to a calibration curve prepared with known concentrations of Dapsone and a constant concentration of the internal standard.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Dapsone in a biological matrix using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dapsone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 4. picmonic.com [picmonic.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. agilent.com [agilent.com]

- 9. ijfmr.com [ijfmr.com]

A Comprehensive Technical Guide to the Solubility of Dapsone-13C12 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Dapsone, with a focus on its isotopically labeled form, Dapsone-13C12. Given that isotopic labeling is unlikely to significantly alter the physicochemical property of solubility, the data presented herein for Dapsone serves as a robust proxy for this compound. This document is intended to be a vital resource for researchers in drug development, offering critical data on solubility in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Introduction to Dapsone and this compound

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with well-established anti-inflammatory and antibacterial properties.[1] It is primarily used in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia.[1] Dapsone's chemical structure consists of two aminophenyl groups attached to a central sulfonyl group.[1]

This compound is a stable isotope-labeled version of Dapsone, where all twelve carbon atoms have been replaced with the carbon-13 isotope. This labeling is instrumental in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis, allowing for precise differentiation from the unlabeled drug.

Quantitative Solubility Data

The solubility of a drug substance is a critical parameter in drug development, influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy. The following tables summarize the known quantitative solubility of Dapsone in a range of organic solvents at various temperatures.

Table 1: Solubility of Dapsone in Various Organic Solvents at 25°C (298.15 K)

| Organic Solvent | Molar Solubility (mol/L) | Solubility (mg/mL) | Mole Fraction (x 10⁻⁴) |

| Dimethyl Sulfoxide (DMSO) | - | 49 | 187.57 |

| Ethanol | - | 10 | - |

| N-methyl-2-pyrrolidone (NMP) | 0.81 | - | 98.43 |

| 4-formylmorpholine (4FM) | 0.49 | - | 53.60 |

| Tetraethylene pentamine (TEPA) | 0.87 | - | 134.42 |

| Diethylene glycol bis(3-aminopropyl) ether (B3APE) | 1.01 | - | 158.46 |

Table 2: Temperature-Dependent Solubility of Dapsone in Select Organic Solvents

| Solvent | Temperature (°C) | Temperature (K) | Molar Solubility (mol/L) | Mole Fraction (x 10⁻⁴) |

| N-methyl-2-pyrrolidone (NMP) | 25 | 298.15 | 0.81 | 98.43 |

| 30 | 303.15 | 0.91 | 110.12 | |

| 35 | 308.15 | 1.01 | 122.34 | |

| 40 | 313.15 | 1.13 | 136.68 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 298.15 | - | 187.57 |

| 30 | 303.15 | - | 206.81 | |

| 35 | 308.15 | - | 227.87 | |

| 40 | 313.15 | - | 251.19 | |

| 4-formylmorpholine (4FM) | 25 | 298.15 | 0.49 | 53.60 |

| 30 | 303.15 | 0.55 | 60.32 | |

| 35 | 308.15 | 0.62 | 67.89 | |

| 40 | 313.15 | 0.70 | 76.51 | |

| Tetraethylene pentamine (TEPA) | 25 | 298.15 | 0.87 | 134.42 |

| 30 | 303.15 | 0.96 | 148.54 | |

| 35 | 308.15 | 1.06 | 163.45 | |

| 40 | 313.15 | 1.17 | 179.99 | |

| Diethylene glycol bis(3-aminopropyl) ether (B3APE) | 25 | 298.15 | 1.01 | 158.46 |

| 30 | 303.15 | 1.11 | 174.19 | |

| 35 | 308.15 | 1.22 | 191.54 | |

| 40 | 313.15 | 1.35 | 211.53 |

Qualitative solubility data indicates that Dapsone is also soluble in methanol and acetone.[2]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.

Principle

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is added to the solvent and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (or Dapsone)

-

Organic solvent of interest (e.g., Methanol, Ethanol, DMSO, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

1. Preparation of Standard Solutions and Calibration Curve:

a. Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration. b. Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Dapsone in the specific solvent using the UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

2. Solubility Measurement (Shake-Flask Method):

a. Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). c. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. d. After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. e. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. f. Immediately dilute the filtered saturated solution with the same organic solvent to bring the concentration within the linear range of the calibration curve. g. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax. h. Use the calibration curve to determine the concentration of this compound in the diluted solution. i. Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method and UV-Vis spectrophotometry.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Certificate of Analysis and Application of Dapsone-¹³C₁₂

This technical guide provides an in-depth overview of the typical quality attributes found on a Certificate of Analysis (CoA) for Dapsone-¹³C₁₂, and its application as an internal standard in quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Dapsone-¹³C₁₂ is the ¹³C-labeled version of Dapsone, a sulfonamide antibiotic.[1] Stable isotope-labeled compounds are crucial in drug development, particularly as tracers for quantification in pharmacokinetic and metabolic studies.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for Dapsone-¹³C₁₂ provides critical information regarding its identity, purity, and quality. While individual batch results may vary, the following table summarizes the typical specifications and representative results.

| Test | Specification | Representative Result |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | ¹³C₁₂H₁₂N₂O₂S | Conforms |

| Molecular Weight | 260.33 g/mol | Conforms |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to expected mass | Conforms |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

| Storage Temperature | 2-8°C | - |

Experimental Protocol: Quantitative Analysis of Dapsone in Human Plasma using Dapsone-¹³C₁₂ as an Internal Standard by LC-MS/MS

This section details a typical experimental protocol for the determination of Dapsone concentration in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Dapsone-¹³C₁₂ serves as the internal standard to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.

2.1. Materials and Reagents

-

Dapsone (analytical standard)

-

Dapsone-¹³C₁₂ (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Dapsone and Dapsone-¹³C₁₂ into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume. These are the primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Dapsone by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Dapsone-¹³C₁₂ stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

-

2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL Dapsone-¹³C₁₂) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

2.4. LC-MS/MS Conditions

-

HPLC System: A standard HPLC system capable of binary gradients.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Dapsone from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Dapsone: Q1/Q3 (e.g., m/z 249.1 → 156.1)

-

Dapsone-¹³C₁₂: Q1/Q3 (e.g., m/z 261.1 → 168.1)

-

2.5. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Dapsone) to the internal standard (Dapsone-¹³C₁₂).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Dapsone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

Caption: Workflow for the quantitative analysis of Dapsone in plasma.

Caption: Principle of quantification using an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dapsone in Human Plasma Using Dapsone-¹³C₁₂ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dapsone in human plasma. The use of a stable isotope-labeled internal standard, Dapsone-¹³C₁₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3] The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and clean extracts.[4] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable dapsone measurement.

Introduction

Dapsone is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and as a prophylactic agent for Pneumocystis pneumonia.[5][6] Accurate and precise measurement of dapsone concentrations in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research.[6][7] LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS assays.[1][2][3] Dapsone-¹³C₁₂ serves as an ideal internal standard for dapsone quantification as it shares identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for potential analytical variability.[2] This application note provides a detailed protocol for the determination of dapsone in human plasma using Dapsone-¹³C₁₂ as the internal standard.

Experimental

Materials and Reagents

-

Dapsone reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K₂EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reverse-phase analytical column.

Preparation of Solutions

-

Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dapsone in methanol.

-

Dapsone-¹³C₁₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dapsone-¹³C₁₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the dapsone stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[4]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Dapsone-¹³C₁₂ stock solution with a methanol:water (50:50, v/v) mixture.

Sample Preparation Protocol

The following protocol is based on a solid-phase extraction (SPE) method which has been shown to be effective for dapsone extraction from plasma.[4]

-

Plasma Aliquoting: To 200 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the Dapsone-¹³C₁₂ internal standard working solution. For the blank sample, add 50 µL of the diluent (methanol:water, 50:50, v/v) instead of the internal standard.[4]

-

Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through them.[4]

-

Sample Loading: Load the entire plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[4]

-

Elution: Elute the dapsone and Dapsone-¹³C₁₂ from the cartridge with 1 mL of an appropriate elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).[4]

-

Evaporation and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient to ensure separation from matrix components. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following table lists the precursor and product ions for dapsone and Dapsone-¹³C₁₂. The exact values for fragmentor voltage and collision energy should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dapsone | 249.1 | 156.1 |

| Dapsone-¹³C₁₂ | 261.1 | 168.1 |

Note: The m/z values for Dapsone-¹³C₁₂ are theoretical and should be confirmed experimentally.

Results and Discussion

Linearity, Accuracy, and Precision

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][9] A typical calibration curve for dapsone in human plasma should be linear over a range relevant for clinical studies (e.g., 5 to 3000 ng/mL), with a correlation coefficient (r²) of >0.99.[4] The accuracy and precision of the method are expected to be within ±15% (±20% at the lower limit of quantification, LLOQ).

Recovery

The extraction recovery of dapsone and Dapsone-¹³C₁₂ from human plasma using the SPE method is expected to be consistent and reproducible.[4][10]

Matrix Effect

The use of a co-eluting stable isotope-labeled internal standard like Dapsone-¹³C₁₂ is crucial for mitigating the effects of ion suppression or enhancement from the plasma matrix, thereby ensuring the accuracy of the results.[2]

Conclusion

The described LC-MS/MS method utilizing Dapsone-¹³C₁₂ as an internal standard provides a sensitive, selective, and reliable approach for the quantification of dapsone in human plasma. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a research laboratory setting for various applications, including pharmacokinetic and bioequivalence studies.

Visualizations

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clinical-pharmacokinetics-of-dapsone - Ask this paper | Bohrium [bohrium.com]

- 7. The pharmacokinetics of dapsone after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Dapsone-13C12 [smolecule.com]

- 9. fda.gov [fda.gov]

- 10. Determination of dapsone in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dapsone-13C12 in Pharmacokinetic and Toxicokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with bacteriostatic and anti-inflammatory properties, primarily used in the treatment of leprosy, dermatitis herpetiformis, and for prophylaxis against Pneumocystis jirovecii pneumonia.[1][2] Understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Stable isotope-labeled compounds, such as Dapsone-13C12, are invaluable tools in these studies. This compound is a non-radioactive, stable isotope-labeled version of dapsone, where twelve carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling allows for its precise differentiation from the endogenous or co-administered unlabeled dapsone using mass spectrometry.

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of dapsone in biological matrices.[3][4] Its use helps to correct for variability during sample preparation and analysis, ensuring high precision and accuracy. Furthermore, stable isotopes can be used to assess the pharmacokinetic profile and metabolic fate of a drug.[5][6][7]

This document provides detailed application notes and protocols for the use of this compound in PK/TK studies of dapsone.

Pharmacokinetics and Metabolism of Dapsone

Orally administered dapsone is rapidly and almost completely absorbed, reaching peak plasma concentrations (Tmax) in approximately 2 to 8 hours.[1][2][8][9] The drug has a long plasma half-life, averaging around 28 to 30 hours, though it can range from 10 to 50 hours among individuals.[1][2][8][10] Dapsone is widely distributed throughout the body with an estimated volume of distribution of 1.5 L/kg and is approximately 70-90% bound to plasma proteins.[8][9][10][11]

Dapsone undergoes extensive metabolism in the liver primarily through two pathways: N-acetylation and N-hydroxylation.[1][12]

-

N-acetylation: This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme, leading to the formation of monoacetyl dapsone (MADDS). The rate of this process is subject to genetic polymorphism, categorizing individuals as "slow" or "rapid" acetylators.[2][10][11]

-

N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, CYP2C9, and CYP3A4.[1][13] This leads to the formation of dapsone hydroxylamine (DDS-NHOH), a reactive metabolite responsible for the main toxic effects of dapsone, including methemoglobinemia and hemolysis.[12][13][[“]]

The metabolites are then further processed, including conjugation with glucuronic acid, and are primarily excreted in the urine.[1]

Dapsone Metabolic Pathway

References

- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]

- 5. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinical-pharmacokinetics-of-dapsone - Ask this paper | Bohrium [bohrium.com]

- 11. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

Therapeutic Drug Monitoring of Dapsone Using Dapsone-13C12: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone antibiotic with both antimicrobial and anti-inflammatory properties. It is a cornerstone in the treatment of leprosy and dermatitis herpetiformis.[1][2] Its off-label use is extensive, covering a range of neutrophilic dermatoses such as linear IgA bullous dermatosis, vasculitis, and pyoderma gangrenosum.[3] The therapeutic efficacy of dapsone is attributed to its ability to inhibit the synthesis of dihydrofolic acid in susceptible bacteria and to modulate the inflammatory response, primarily by targeting neutrophil function.[1]

Therapeutic drug monitoring (TDM) of dapsone is crucial for optimizing treatment efficacy while minimizing dose-related adverse effects. The most significant of these are hematological, including hemolysis (particularly in patients with glucose-6-phosphate dehydrogenase deficiency) and methemoglobinemia.[3] Monitoring plasma concentrations allows for dose adjustments to maintain levels within the therapeutic window, ensuring optimal patient outcomes. This document provides a detailed protocol for the quantitative analysis of dapsone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dapsone-13C12 as a stable isotope-labeled internal standard.

Mechanism of Action: Anti-inflammatory Effects

Dapsone's anti-inflammatory effects are primarily mediated through its influence on neutrophils. It inhibits the myeloperoxidase-H2O2-halide system, a key component of the neutrophil's oxidative burst, thereby reducing the production of reactive oxygen species and subsequent tissue damage.[1][2] Additionally, dapsone has been shown to interfere with neutrophil chemotaxis and adherence, preventing their migration to sites of inflammation.[4][5] This is achieved by interfering with G-protein coupled receptors and downregulating the expression of adhesion molecules like CD11b.[4][5][6]

Dapsone Metabolism

Dapsone is metabolized in the liver via two main pathways: N-acetylation to form monoacetyldapsone (MADDS) and N-hydroxylation to produce dapsone hydroxylamine (DDS-NHOH).[6][7] The latter metabolite is believed to be responsible for the hematological side effects associated with dapsone therapy.[6][7]

Analytical Methodology: LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response, thus ensuring the highest accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Dapsone analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve dapsone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dapsone stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI+ |

| Dapsone MRM 1 | 249.1 > 156.1 |

| Dapsone MRM 2 | 249.1 > 92.0 |

| This compound MRM | 261.1 > 168.1 |

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 5 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for dapsone TDM.

Caption: Dapsone's anti-inflammatory signaling pathway.

Clinical Monitoring and Therapeutic Range

Regular monitoring of patients on dapsone therapy is essential. This includes baseline and periodic complete blood counts (CBC) with differential, liver function tests, and renal function tests.[10][11][12] The therapeutic range for dapsone can vary depending on the indication, but a general target is often cited as 1-10 mg/L.[5] TDM allows for the personalization of dapsone dosing to achieve these target concentrations, thereby maximizing therapeutic benefit and minimizing the risk of adverse events.

References

- 1. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 2. Dapsone - Wikipedia [en.wikipedia.org]

- 3. nextstepsinderm.com [nextstepsinderm.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]

- 10. dermnetnz.org [dermnetnz.org]

- 11. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]

- 12. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]

Application Notes and Protocols for Bioequivalence Studies of Dapsone Formulations Using Dapsone-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of dapsone formulations utilizing Dapsone-¹³C₁₂ as a stable isotope-labeled internal standard for the reference product. This methodology offers significant advantages in reducing variability and enhancing the statistical power of BE studies.

Introduction

Dapsone is an antibiotic commonly used in the treatment of various conditions, including leprosy and dermatitis herpetiformis. Establishing bioequivalence between a new generic formulation and an existing branded product is a critical step in the drug approval process. Traditional bioequivalence studies for dapsone can be challenging due to its long elimination half-life, which necessitates a lengthy washout period in crossover study designs.[1]

The use of stable isotope-labeled compounds, such as Dapsone-¹³C₁₂, offers a sophisticated approach to mitigate these challenges. By co-administering the test formulation (unlabeled dapsone) and the reference formulation (Dapsone-¹³C₁₂), pharmacokinetic parameters can be determined simultaneously in the same subject, effectively reducing inter-subject variability. This approach is consistent with FDA guidance on bioavailability and bioequivalence studies.

Advantages of the Stable Isotope Method:

-

Reduced Variability: Concomitant administration of the test and reference formulations minimizes the impact of inter-subject and intra-subject variability.

-

Smaller Sample Sizes: The reduction in variability can lead to a significant decrease in the number of subjects required to achieve adequate statistical power.

-

Elimination of Washout Period: As both formulations are administered together, a lengthy washout period between treatments is not required, shortening the overall study duration.

-

Increased Precision: The single assay for both the labeled and unlabeled drug further reduces analytical variation.

Experimental Protocols

Bioequivalence Study Design

A randomized, single-dose, two-sequence, two-period crossover design is recommended. However, the key distinction of this protocol is the co-administration of the test and reference formulations in each period.

Study Population:

-

Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 55 years of age.

-

Subjects should undergo a comprehensive health screening to rule out any underlying medical conditions.

-

Informed consent must be obtained from all participants.

Dosing Regimen:

-

Period 1: Subjects will receive a single oral dose of the test dapsone formulation along with a simultaneous oral dose of the reference formulation containing Dapsone-¹³C₁₂.

-

Period 2: Following a suitable interval (though a full washout is not necessary for pharmacokinetic separation, a period for subject recovery is advised), the administration will be repeated.

Blood Sampling: Due to the long half-life of dapsone, blood samples should be collected at appropriate intervals to accurately characterize the pharmacokinetic profile. A typical sampling schedule would be:

-

Pre-dose (0 hours)

-

Post-dose at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

Plasma should be separated from the blood samples by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of dapsone and Dapsone-¹³C₁₂ in human plasma.

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of a different compound to monitor extraction efficiency).

-

Add 200 µL of 5mM Ammonium Acetate solution and vortex.

-

Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol followed by 1 mL of HPLC grade water.[2]

-

Load the entire sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.[2]

-

Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[2]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dapsone: Specific precursor to product ion transition (e.g., m/z 249.1 → 156.1).

-

Dapsone-¹³C₁₂: Specific precursor to product ion transition (e.g., m/z 261.1 → 168.1).

-

Internal Standard: Specific precursor to product ion transition.

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, bench-top, long-term)

Data Presentation

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC₀₋t, and AUC₀₋inf. These should be calculated for both dapsone and Dapsone-¹³C₁₂ using non-compartmental analysis.

| Parameter | Test Formulation (Dapsone) | Reference Formulation (Dapsone-¹³C₁₂) |

| Cmax (ng/mL) | Mean ± SD | Mean ± SD |

| AUC₀₋t (ng·h/mL) | Mean ± SD | Mean ± SD |

| AUC₀₋inf (ng·h/mL) | Mean ± SD | Mean ± SD |

| Tmax (h) | Median (Range) | Median (Range) |

| t₁/₂ (h) | Mean ± SD | Mean ± SD |

| Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life. |

Statistical Analysis

The bioequivalence of the two formulations is determined by calculating the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC₀₋t, and AUC₀₋inf. The formulations are considered bioequivalent if the 90% CIs fall within the acceptance range of 80.00% to 125.00%.

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | [Calculated Value] | [Lower Limit] – [Upper Limit] |

| AUC₀₋t | [Calculated Value] | [Lower Limit] – [Upper Limit] |

| AUC₀₋inf | [Calculated Value] | [Lower Limit] – [Upper Limit] |

Visualizations

Experimental Workflow

Caption: Workflow for a Dapsone Bioequivalence Study.

Bioanalytical Sample Processing

Caption: Bioanalytical Sample Processing Workflow.

Conclusion

The use of Dapsone-¹³C₁₂ in bioequivalence studies of dapsone formulations represents a robust and efficient approach. By minimizing variability and study duration, this stable isotope method provides a more precise assessment of bioequivalence, facilitating the regulatory approval process for new dapsone products. The protocols outlined in these notes provide a framework for conducting such studies in a scientifically sound and compliant manner.

References

Application Notes and Protocols for the Use of Dapsone-13C12 in Dermatological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with well-established antimicrobial and anti-inflammatory properties, making it a valuable therapeutic agent in dermatology for conditions such as acne vulgaris, dermatitis herpetiformis, and leprosy.[1][2] Its therapeutic efficacy is attributed to its dual mechanism of action, which includes the inhibition of dihydrofolic acid synthesis in microbes and the modulation of inflammatory pathways, particularly those involving neutrophils.[1][2]

Stable isotope-labeled internal standards are crucial for accurate quantification of drugs in complex biological matrices by mass spectrometry. Dapsone-13C12, a stable isotope-labeled version of Dapsone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its use allows for the correction of matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in determining Dapsone concentrations in dermatological samples such as plasma and skin tissue.

These application notes provide a comprehensive overview of the use of this compound in dermatological research, including detailed analytical protocols and insights into the relevant signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to the analysis and effects of Dapsone in dermatological research.

Table 1: LC-MS/MS Method Validation Parameters for Dapsone Quantification in Human Plasma. This table is adapted from a validated method for Dapsone in human plasma, which is a relevant matrix for systemic exposure assessment in dermatological studies.

| Parameter | Result |

| Linearity Range | 5.000–3000.000 ng/mL |

| Internal Standard | Dapsone D8 (a suitable proxy for this compound) |

| Lower Limit of Quantification (LLOQ) | 5.000 ng/mL |

| Inter-day and Intra-day Precision (%RSD) | < 15% |

| Accuracy | Within ±15% of the nominal concentration |

| Recovery | Consistent and reproducible |

Data adapted from a study on the quantification of Dapsone in human plasma using a deuterated internal standard, which demonstrates the feasibility of a similar method using this compound.[3][4]

Table 2: In Vivo Skin Deposition of Dapsone in an Animal Model. This table presents quantitative data on the amount of Dapsone found in the skin of Wistar rats after topical application of a standard solution versus an enhanced delivery system (invasomes), highlighting methods for assessing skin penetration.

| Formulation | Maximum Skin Deposition (mcg/cm²) | Area Under the Curve (AUC₀₋₁₀) (mcg·h/cm²) |

| Dapsone Alcoholic Solution | 1.71 | 8.01 |

| Dapsone-Loaded Invasomes | 4.11 | 14.54 |

This data demonstrates the utility of quantitative analysis in assessing the skin penetration and retention of topically applied Dapsone.[5]

Experimental Protocols

Protocol 1: Quantification of Dapsone in Plasma Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the analysis of Dapsone in human plasma and can be modified for other biological matrices.[3]

1. Materials and Reagents:

-

Dapsone analytical standard

-

This compound (or Dapsone D8 as a proxy) internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

HPLC Grade Water

-

Solid Phase Extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml)

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Dapsone at 1 mg/mL in methanol.

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

From the stock solutions, prepare working solutions of Dapsone for calibration curves and quality control (QC) samples by serial dilution in a methanol:water (50:50, v/v) mixture.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 3000 ng/mL) in methanol:water (50:50, v/v).

3. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution (for blank samples, add 50 µL of the diluent).

-

Vortex the samples briefly.

-

Add 200 µL of 5mM Ammonium Acetate solution and vortex again.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC grade water.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

-

Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., Phenomenex, Luna 100x4.6mm, 3µm).

-

Mobile Phase: An appropriate gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5mM Ammonium Acetate) and an organic solvent (e.g., Acetonitrile).

-

Flow Rate: A typical flow rate for a 4.6 mm ID column is 0.5-1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dapsone: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

This compound: Monitor the corresponding transition for the isotopically labeled internal standard. The precursor ion will be shifted by the mass of the incorporated isotopes.

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Dapsone to this compound against the concentration of the calibration standards.

-

Determine the concentration of Dapsone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Dapsone in Skin Samples (Stratum Corneum) via Tape Stripping

This protocol provides a general workflow for the analysis of Dapsone in the stratum corneum using tape stripping followed by LC-MS/MS.[6][7]

1. Sample Collection (Tape Stripping):

-

Define the treatment area on the skin.

-

Apply a consistent pressure to an adhesive tape strip (e.g., D-Squame®) on the skin for a fixed duration.

-

Remove the tape strip in a single, smooth motion.

-

Repeat the process for a defined number of strips to sample successive layers of the stratum corneum.

-

Store each tape strip individually in a labeled vial.

2. Extraction of Dapsone from Tape Strips:

-

Add a defined volume of a suitable extraction solvent (e.g., methanol or acetonitrile) to each vial containing a tape strip.

-

Add a known amount of this compound internal standard solution.

-

Vortex or sonicate the vials for a sufficient time to ensure complete extraction of Dapsone from the tape strip.

-

Centrifuge the vials to pellet any debris.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase composition).

3. LC-MS/MS Analysis:

-

Follow the LC-MS/MS analysis and data analysis steps as outlined in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key mechanisms of action and experimental workflows relevant to Dapsone research in dermatology.

Dapsone's Anti-inflammatory Signaling Pathway in Neutrophils

Dapsone exerts its anti-inflammatory effects primarily by interfering with neutrophil function. A key mechanism is the inhibition of the myeloperoxidase (MPO) enzyme, which reduces the production of cytotoxic reactive oxygen species.[8] Dapsone also interferes with chemoattractant-induced signal transduction, thereby inhibiting neutrophil adherence and migration to sites of inflammation.[8]

Caption: Dapsone's anti-inflammatory action on neutrophils.

Dapsone's Antimicrobial Mechanism of Action

Dapsone's antimicrobial effect stems from its ability to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible bacteria. This disruption of the folate pathway ultimately hinders bacterial proliferation.

Caption: Dapsone's inhibition of bacterial folic acid synthesis.

Experimental Workflow for Dapsone Quantification in Skin

This workflow outlines the key steps involved in analyzing Dapsone levels in skin samples, from sample collection to data analysis.

Caption: Workflow for Dapsone analysis in skin samples.

References

- 1. myskindx.com [myskindx.com]

- 2. Efficacy and Safety of Topical Dapsone in Dermatology: A Scoping Review of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. Dapsone-Loaded Invasomes as a Potential Treatment of Acne: Preparation, Characterization, and In Vivo Skin Deposition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Dapsone-¹³C₁₂ Internal Standard Working Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Dapsone-¹³C₁₂ internal standard (IS) working solution for use in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Dapsone-¹³C₁₂ is a critical component in bioanalytical methods, as it closely mimics the analyte (Dapsone) during sample preparation and analysis, correcting for variations in extraction, matrix effects, and instrument response.[1][2]

Overview

The procedure begins with a commercially available, certified stock solution of Dapsone-¹³C₁₂. This stock solution is then serially diluted to create an intermediate stock solution and finally a working solution at the desired concentration for spiking into analytical samples. The concentrations provided in this protocol are based on typical analytical requirements for the quantification of dapsone in biological matrices.[2]

Materials and Reagents

-

Dapsone-¹³C₁₂ certified stock solution (e.g., 100 µg/mL or 1000 µg/mL in methanol).[3][4]

-

Methanol (HPLC or LC-MS grade).

-

Deionized water (18.2 MΩ·cm).

-

Calibrated pipettes and sterile, non-adsorptive pipette tips.

-

Amber glass volumetric flasks (Class A).

-

Amber glass vials for storage.

Experimental Protocol

This protocol outlines the steps to prepare a 100 ng/mL working internal standard solution from a 100 µg/mL stock solution. Adjustments can be made based on the starting stock concentration and the required final concentration for the specific assay.

3.1. Preparation of Intermediate Stock Solution (1 µg/mL)

-

Allow the certified Dapsone-¹³C₁₂ stock solution (100 µg/mL) to equilibrate to room temperature before use.

-

Using a calibrated pipette, transfer 100 µL of the 100 µg/mL Dapsone-¹³C₁₂ stock solution into a 10 mL amber glass volumetric flask.

-

Add methanol to the flask to bring the total volume to the 10 mL mark.

-

Cap the flask and invert it at least 10 times to ensure the solution is thoroughly mixed.

-

This solution is the Intermediate Stock Solution with a concentration of 1 µg/mL (1000 ng/mL).

-

Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

3.2. Preparation of Working Internal Standard Solution (100 ng/mL)

-

Using a calibrated pipette, transfer 1 mL of the 1 µg/mL Intermediate Stock Solution into a 10 mL amber glass volumetric flask.

-

Prepare the diluent, which is typically a 50:50 (v/v) mixture of methanol and water, to match the initial mobile phase conditions of the LC-MS method.[2]

-

Add the 50:50 methanol:water diluent to the flask to bring the total volume to the 10 mL mark.

-

Cap the flask and invert it at least 10 times for complete mixing.

-

This is the Working Internal Standard Solution with a final concentration of 100 ng/mL.

-

Transfer the working solution to a labeled amber glass vial for use in the analytical run (e.g., for spiking into calibration standards, quality control samples, and unknown samples).

3.3. Storage Conditions

-

Store the certified stock solution and the intermediate stock solution at 2-8°C when not in use.[2]

-

The working solution can typically be stored at 2-8°C for a limited period, but it is best practice to prepare it fresh for each analytical batch to ensure accuracy.

Quantitative Data Summary

The following table summarizes the concentrations and dilution steps for the preparation of the Dapsone-¹³C₁₂ internal standard solutions.

| Solution Name | Starting Solution | Starting Concentration (µg/mL) | Volume of Starting Solution (mL) | Final Volume (mL) | Diluent | Final Concentration (µg/mL) | Final Concentration (ng/mL) |

| Intermediate Stock | Certified Stock | 100 | 0.1 | 10 | Methanol | 1 | 1000 |

| Working Solution | Intermediate Stock | 1 | 1 | 10 | 50:50 Methanol:Water | 0.1 | 100 |

Visualizations

Workflow for Preparation of Dapsone-¹³C₁₂ Working Solution

Caption: Preparation workflow for Dapsone-¹³C₁₂ internal standard.

References

Troubleshooting & Optimization

Dapsone-13C12 Stability in Solution and Long-Term Storage: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dapsone-13C12 in solution and under long-term storage. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Disclaimer: The stability data and protocols presented here are primarily based on studies conducted with unlabeled dapsone. Due to the stable nature of the 13C isotope, the chemical stability of this compound is expected to be comparable to that of dapsone. However, it is recommended to perform stability studies specific to your formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound solutions?

A1: Dapsone is soluble in alcohol, methanol, acetone, and dilute hydrochloric acid.[1] It is practically insoluble in water.[1] For analytical purposes, such as HPLC, mobile phases often consist of mixtures of acetonitrile or methanol with aqueous buffers like potassium phosphate or formic acid solution.[2][3][4] When preparing stock solutions, methanol is a common choice.[5]

Q2: What are the general recommendations for long-term storage of this compound?

A2: For solid this compound, it is recommended to keep the container tightly closed in a dry and well-ventilated place.[1] It is also noted to be light-sensitive, so storage in the dark is crucial.[1] While specific long-term storage temperatures for the pure compound are not detailed in the provided results, general laboratory practice for stable compounds suggests storage at controlled room temperature or refrigerated conditions (2-8 °C) to minimize any potential degradation over time.

For solutions, storage conditions are critical and depend on the solvent and desired shelf-life. Dapsone suspensions have been shown to be stable for at least 90 days at both 4°C (refrigerated) and 25°C (room temperature) when prepared in specific vehicles like simple syrup with citric acid or a 1:1 mixture of Ora Sweet and Ora Plus.[6] Another study showed stability for up to 90 days at 5°C and 25°C in Oral Mix SF.[2]

Q3: My this compound solution has changed color. Is it degraded?

A3: A slight darkening of dapsone suspensions stored at 25°C has been observed without a significant loss of concentration (still >95% after 91 days).[6] However, any change in appearance, such as color change or precipitation, should be investigated as it could indicate degradation or other stability issues. It is recommended to re-analyze the solution to confirm its concentration and purity.